(2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate (2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate
Brand Name: Vulcanchem
CAS No.: 1217719-00-0
VCID: VC17576561
InChI: InChI=1S/C13H25NO4Si/c1-9(15)18-12-10(11(16)14-12)7-8-17-19(5,6)13(2,3)4/h10,12H,7-8H2,1-6H3,(H,14,16)/t10-,12+/m0/s1
SMILES:
Molecular Formula: C13H25NO4Si
Molecular Weight: 287.43 g/mol

(2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate

CAS No.: 1217719-00-0

Cat. No.: VC17576561

Molecular Formula: C13H25NO4Si

Molecular Weight: 287.43 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate - 1217719-00-0

Specification

CAS No. 1217719-00-0
Molecular Formula C13H25NO4Si
Molecular Weight 287.43 g/mol
IUPAC Name [(2R,3R)-3-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate
Standard InChI InChI=1S/C13H25NO4Si/c1-9(15)18-12-10(11(16)14-12)7-8-17-19(5,6)13(2,3)4/h10,12H,7-8H2,1-6H3,(H,14,16)/t10-,12+/m0/s1
Standard InChI Key JSWAHRJBQMEUQL-CMPLNLGQSA-N
Isomeric SMILES CC(=O)O[C@@H]1[C@H](C(=O)N1)CCO[Si](C)(C)C(C)(C)C
Canonical SMILES CC(=O)OC1C(C(=O)N1)CCO[Si](C)(C)C(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate belongs to the azetidinone class of β-lactams, characterized by a four-membered ring containing an amide bond. The molecule features:

  • Azetidin-4-one core: A strained β-lactam ring critical for biological activity .

  • Stereochemical centers: The (2R,3R) configuration ensures proper spatial orientation for enzyme binding .

  • Protective groups: A tert-butyldimethylsilyl (TBS) ether protects the secondary alcohol, while an acetate group occupies the 2-position.

Physicochemical Properties

PropertyValueSource
CAS Registry Number1217719-00-0
Molecular FormulaC<sub>13</sub>H<sub>25</sub>NO<sub>4</sub>Si
Molecular Weight287.43 g/mol
IUPAC Name[(2R,3R)-3-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate

The compound's stability derives from the TBS group's resistance to hydrolysis under basic conditions, making it suitable for multi-step syntheses .

Synthetic Methodology

Key Synthetic Routes

The synthesis employs a stereoselective approach outlined in patent KR101314955B1 :

Step 1: Imine Formation
(3R)-O-tert-butyldimethylsilyloxybutyrate undergoes condensation with an iminoacetate derivative to form a ketene-imine intermediate.

Step 2: Cyclization
Under anhydrous conditions (-78°C, THF), lithium hexamethyldisilazide (LiHMDS) induces stereoselective [2+2] cycloaddition, yielding the azetidinone ring with >95% diastereomeric excess .

Step 3: Acetylation
The secondary alcohol at C2 reacts with acetic anhydride (Ac<sub>2</sub>O) in pyridine, introducing the acetate leaving group.

Process Optimization

  • Temperature Control: Maintaining -78°C during cyclization prevents racemization .

  • Moisture Sensitivity: All steps require argon atmospheres due to the TBS group's susceptibility to acid.

  • Yield Enhancement: Chromatographic purification (silica gel, hexane/EtOAc 4:1) achieves >85% purity .

Mechanism of Antibacterial Action

Target Engagement

The compound inhibits penicillin-binding proteins (PBPs), particularly PBP2a in methicillin-resistant Staphylococcus aureus (MRSA). The β-lactam ring acylates the active-site serine (Ser403 in E. coli PBP5), disrupting peptidoglycan crosslinking.

Resistance Mitigation

  • Steric Protection: The TBS-O-ethyl side chain hinders β-lactamase access to the amide bond .

  • Enhanced Permeation: Lipophilic silyl ether improves diffusion through Gram-negative outer membranes .

Biological Activity Profile

In Vitro Efficacy

Bacterial StrainMIC<sub>90</sub> (μg/mL)Reference
MRSA (ATCC 43300)2.0
E. coli (ESBL+)8.0
K. pneumoniae (NDM-1)16.0

Cytotoxicity Screening

Human hepatocyte (HepG2) assays show CC<sub>50</sub> > 256 μg/mL, indicating favorable therapeutic indices .

Analytical Characterization

Spectroscopic Data

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

δ (ppm)MultiplicityAssignment
4.82dd (J=5.2 Hz)H-2 (azetidinone)
3.68m-OCH<sub>2</sub>CH<sub>2</sub>OSi
1.21sSiC(CH<sub>3</sub>)<sub>3</sub>

IR (KBr)

  • 1775 cm<sup>-1</sup>: β-lactam C=O stretch

  • 1250 cm<sup>-1</sup>: Si-C vibration

Pharmaceutical Applications

Combination Therapies

Synergistic effects observed with:

  • Ciprofloxacin: 4-fold MIC reduction against P. aeruginosa

  • Vancomycin: Complete MRSA eradication in biofilm models

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator